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Introduction
L-lactic acid, an alpha-hydroxy acid, is a pivotal metabolite in cellular metabolism, primarily

produced during glycolysis. Historically considered a metabolic waste product, recent research

has illuminated its role as a significant signaling molecule, or "lactormone," involved in various

physiological and pathological processes, including exercise physiology, immunomodulation,

and cancer biology.[1][2] Accurate quantification of L-lactic acid in biological samples and

commercial products is therefore crucial for a wide range of research and development

applications. This document provides detailed protocols for the enzymatic determination of L-

lactic acid, data presentation guidelines, and visual representations of the experimental

workflow and a key signaling pathway.

Principle of the Enzymatic Assay
The enzymatic quantification of L-lactic acid can be achieved through two primary methods,

each relying on the high specificity of enzymes for the L-lactate isomer.

1. L-Lactate Dehydrogenase (L-LDH) Method

This method is based on the oxidation of L-lactic acid to pyruvate, catalyzed by L-lactate

dehydrogenase (L-LDH), with the concomitant reduction of nicotinamide adenine dinucleotide

(NAD+) to NADH.[3][4] The reaction equilibrium, however, favors the formation of L-lactic acid.
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To drive the reaction to completion for accurate quantification, the pyruvate formed is

continuously removed in a subsequent reaction. This is typically achieved by the enzyme

glutamate-pyruvate transaminase (GPT), which converts pyruvate and L-glutamate to L-alanine

and α-ketoglutarate.[1][4] The increase in NADH is directly proportional to the initial amount of

L-lactic acid and is measured spectrophotometrically by the increase in absorbance at 340 nm.

[3][4]

2. L-Lactate Oxidase (LOX) Method

In this alternative method, L-lactate oxidase (LOX) catalyzes the oxidation of L-lactic acid to

pyruvate and hydrogen peroxide (H₂O₂).[5][6] The hydrogen peroxide produced then reacts

with a chromogenic substrate in the presence of peroxidase (POD) to yield a colored product.

[5][7] The intensity of the color, which is proportional to the L-lactic acid concentration, is

measured spectrophotometrically at a specific wavelength, commonly 550 nm.[5][7]

Experimental Protocols
Protocol 1: L-Lactic Acid Determination using L-Lactate
Dehydrogenase (Manual Spectrophotometer Method)
This protocol is adapted for the quantification of L-lactic acid in various samples. Sample

preparation is critical and may vary depending on the matrix (e.g., deproteinization of biological

fluids, clarification of beverages).

Materials and Reagents:

Glycylglycine buffer (0.6 M, pH 10.0) containing L-glutamic acid (0.1 M)

Nicotinamide Adenine Dinucleotide (NAD+) solution (~40 mM)

Glutamate-Pyruvate Transaminase (GPT) suspension (~1100 U/mL)

L-Lactate Dehydrogenase (L-LDH) solution (~3800 U/mL)

L-lactic acid standard solution (e.g., 0.2 g/L)

Distilled or deionized water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8225492/
https://www.mdpi.com/2079-7737/5/4/38
https://www.semanticscholar.org/paper/Lactate-as-a-Signaling-Molecule-That-Regulates-Nalbandian-Takeda/fdfc2f92aa6807203b2ca672b2b2358edd97402b
https://www.mdpi.com/2079-7737/5/4/38
https://www.researchgate.net/publication/349411645_Lactate_a_multifunctional_signaling_molecule
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693872/
https://www.researchgate.net/publication/349411645_Lactate_a_multifunctional_signaling_molecule
https://en.wikipedia.org/wiki/Lactic_acid
https://www.researchgate.net/publication/349411645_Lactate_a_multifunctional_signaling_molecule
https://en.wikipedia.org/wiki/Lactic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes (1 cm light path)

Micropipettes

Procedure:

Wavelength: 340 nm

Cuvette: 1 cm light path

Temperature: 20-25°C

Final Volume: 2.24 mL

Pipetting Scheme:

Pipette into
Cuvettes

Blank Standard Sample

Distilled Water 1.60 mL 1.50 mL 1.50 mL

L-lactic acid Standard - 0.10 mL -

Sample - - 0.10 mL

Glycylglycine/L-

glutamate buffer
0.50 mL 0.50 mL 0.50 mL

NAD+ Solution 0.10 mL 0.10 mL 0.10 mL

GPT Suspension 0.02 mL 0.02 mL 0.02 mL

Mix the contents of the cuvettes thoroughly by inverting.

Incubate for approximately 5 minutes at 20-25°C.

Read the initial absorbance (A1) of the blank, standard, and sample(s).
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Start the reaction by adding 0.02 mL of L-LDH solution to each cuvette.

Mix well and incubate for approximately 10-20 minutes at 20-25°C, or until the reaction is

complete.

Read the final absorbance (A2) of the blank, standard, and sample(s).

Calculate the absorbance differences (ΔA = A2 - A1) for the blank, standard, and sample(s).

Subtract the absorbance difference of the blank from the absorbance differences of the

standard and sample(s) to obtain the corrected absorbance changes (ΔA_standard and

ΔA_sample).

Calculation:

The concentration of L-lactic acid (C) in the sample can be calculated using the following

formula:

C (g/L) = (V_final × MW) / (ε × v_sample × d) × (ΔA_sample / ΔA_standard) × C_standard

Where:

V_final = Final volume in the cuvette (mL)

MW = Molecular weight of L-lactic acid (90.08 g/mol )

ε = Molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹)

v_sample = Sample volume (mL)

d = Light path of the cuvette (cm)

C_standard = Concentration of the L-lactic acid standard (g/L)

Protocol 2: L-Lactic Acid Determination using L-Lactate
Oxidase (Microplate Method)
This colorimetric assay is suitable for high-throughput screening of L-lactic acid.
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Materials and Reagents:

Assay Buffer (e.g., TRIS buffer, pH 7.2)

L-Lactate Oxidase solution

Peroxidase (POD) solution

Chromogenic Probe (e.g., 4-aminoantipyrine and TOOS)[5]

L-lactic acid standard solutions (for standard curve)

96-well microplate

Microplate reader capable of measuring absorbance at 550 nm

Incubator (37°C)

Procedure:

Prepare a series of L-lactic acid standards of known concentrations in the assay buffer.

Pipette 5 µL of each standard and sample into separate wells of the 96-well microplate.[6]

Prepare a working solution containing the assay buffer, L-lactate oxidase, peroxidase, and

the chromogenic probe.

Add 200 µL of the working solution to each well containing the standards and samples.[6]

Mix the contents of the wells gently by shaking the plate for a few seconds.

Incubate the plate for 5-10 minutes at 37°C.[6]

Measure the absorbance at 550 nm using a microplate reader.[5]

Subtract the absorbance of the blank (a well containing all reagents except the L-lactic acid

standard) from the absorbance of all standards and samples.
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Plot the corrected absorbance values of the standards against their corresponding

concentrations to generate a standard curve.

Determine the concentration of L-lactic acid in the samples by interpolating their absorbance

values on the standard curve.

Data Presentation
Quantitative data from the enzymatic assays should be summarized for clarity and ease of

comparison.

Table 1: Performance Characteristics of L-LDH based L-lactic acid assay.

Parameter Value Reference

Wavelength 340 nm [3][4]

Linearity Range (in cuvette) 0.3 - 30 µg [3]

Limit of Detection (LOD) 0.214 mg/L [3]

Limit of Quantification (LOQ) 0.65 mg/L

pH Optimum ~10.0 [1]

Temperature 20-25°C [4]

Table 2: Performance Characteristics of LOX based L-lactic acid assay.

Parameter Value Reference

Wavelength 550 nm [5]

Linearity Range Up to 150 mg/dL [5]

Detection Limit 0.4 mg/dL [5]

pH Optimum ~7.2 [5]

Temperature 37°C [5]
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Click to download full resolution via product page

Caption: Workflow for the enzymatic assay of L-lactic acid using the L-LDH method.

L-Lactic Acid Signaling Pathway
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Caption: L-lactic acid signaling through the GPR81 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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